2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Overview
Description
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is an organic compound with the molecular formula C11H20O4. It is a derivative of pentanedioic acid, where the hydrogen atoms on the second carbon are replaced by two methyl groups, and the ester group is substituted with a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves the esterification of 2,2-Dimethylpentanedioic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for better control over reaction conditions and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols under acidic or basic conditions.
Reduction: Conversion of esters to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Esterification: DCC and DMAP in the presence of tert-butyl alcohol.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Esterification: Formation of this compound.
Hydrolysis: Formation of 2,2-Dimethylpentanedioic acid and tert-butyl alcohol.
Reduction: Formation of 2,2-Dimethylpentanediol.
Scientific Research Applications
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form esters . In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of carboxylic acids and alcohols . The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the reaction kinetics .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: Another ester of malonic acid with similar reactivity and applications.
tert-Butyl acetate: A simpler ester used in organic synthesis and as a solvent.
Methyl tert-butyl ether (MTBE): An ether with similar steric properties, used as a fuel additive.
Uniqueness
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is unique due to its specific structure, which combines the steric effects of the tert-butyl group with the reactivity of the ester functional group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-8(12)6-7-11(4,5)9(13)14/h6-7H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHKGNABPMMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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